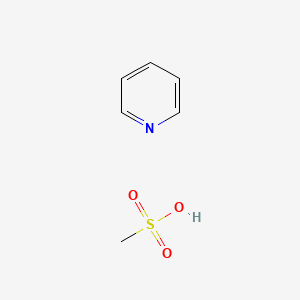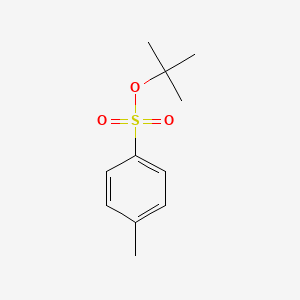
Tosylate de tert-butyle
Vue d'ensemble
Description
tert-Butyl Tosylate, also known as tert-butyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula C11H16O3S. It is a colorless liquid that is soluble in water and is commonly used in
Applications De Recherche Scientifique
Transformations chimiques
Le groupe tert-butyle dans le tosylate de tert-butyle présente un schéma de réactivité unique qui est souvent utilisé dans les transformations chimiques . Le groupe tert-butyle encombré provoque un schéma de réactivité unique, qui est mis en évidence par ses applications caractéristiques .
Voies de biosynthèse et de biodégradation
Le groupe tert-butyle est pertinent dans la nature et a des implications dans les voies de biosynthèse et de biodégradation . Cette simple fraction hydrocarbonée joue un rôle important dans ces processus biologiques .
Processus biocatalytiques
Le schéma de réactivité unique du groupe tert-butyle et ses implications dans les voies de biosynthèse et de biodégradation suggèrent sa possible application dans les processus biocatalytiques .
Réactions SN2
Le this compound est utilisé dans les réactions SN2, qui sont d'une importance fondamentale dans les cours d'introduction à la chimie organique . Une méthodologie mise à jour utilisant un tosylate d'alkyle, plutôt qu'un halogénure, comme électrophile a été rapportée .
Alkylation
Le this compound est utilisé dans les réactions d'alkylation . L'électrophile tosylate donne aux étudiants de l'expérience avec un groupe partant couramment rencontré .
Chromatographie sur couche mince
Le this compound est facilement visualisé sur la chromatographie sur couche mince (CCM), offrant un profil de sécurité amélioré et permettant aux étudiants de suivre l'évolution de la réaction .
Mécanisme D'action
Target of Action
tert-Butyl Tosylate, also known as Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester or tert-butyl 4-methylbenzenesulfonate, is a compound that primarily targets enzymes such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, and Biphenyl-2,3-diol 1,2-dioxygenase . These enzymes play crucial roles in various biochemical processes, including RNA degradation, glycolysis, protein synthesis, and aromatic compound degradation, respectively .
Mode of Action
tert-Butyl Tosylate interacts with its targets through a process known as solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile . In the case of tert-Butyl Tosylate, the solvolysis transition states are highly dipolar and are strong hydrogen bond acids and bases . This interaction results in changes to the enzyme’s structure and function, affecting the biochemical processes they are involved in .
Biochemical Pathways
The interaction of tert-Butyl Tosylate with its targets affects several biochemical pathways. For instance, the interaction with Ribonuclease pancreatic can impact the RNA degradation pathway, while its interaction with Triosephosphate isomerase can affect the glycolysis pathway . The unique reactivity pattern of the tert-butyl group, which is part of the tert-Butyl Tosylate structure, is implicated in various biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that tert-butyl alcohol, a related compound, has been used for the lyophilization of pharmaceuticals due to its advantages such as increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
Result of Action
The molecular and cellular effects of tert-Butyl Tosylate’s action are dependent on the specific target and pathway involved. For example, its interaction with Ribonuclease pancreatic could potentially affect RNA degradation at the molecular level, leading to changes in gene expression at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl Tosylate. For instance, the compound’s production for industrial uses may result in its direct release to the environment, affecting its distribution and concentration . Additionally, tert-Butyl Tosylate is a likely degradation product of methyl tert-butyl ether (MTBE), suggesting that environmental MTBE levels could influence the presence and action of tert-Butyl Tosylate .
Propriétés
IUPAC Name |
tert-butyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRDEMODNIPHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451771 | |
| Record name | Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-57-7 | |
| Record name | 1,1-Dimethylethyl 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


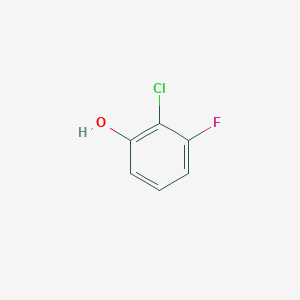
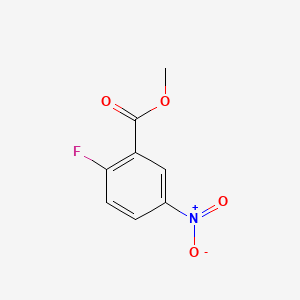

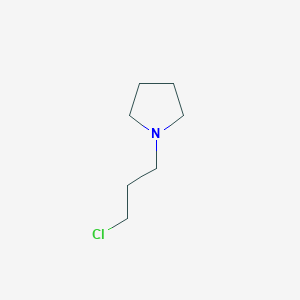
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)

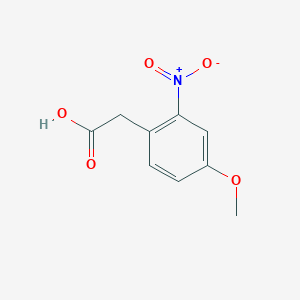
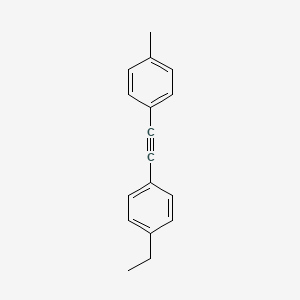
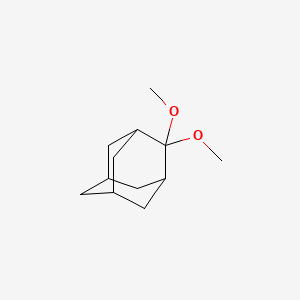
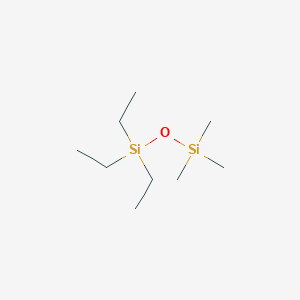
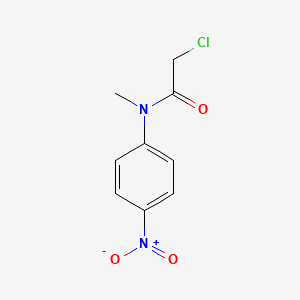
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
